1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride
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Overview
Description
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is a chemical compound with the molecular formula C7H15ClN2. It is also known as quinuclidin-4-amine dihydrochloride. This compound is characterized by its bicyclic structure, which includes a nitrogen atom, making it a member of the azabicyclo family. It is commonly used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
It is known that this compound is a strong nucleophile and a weak lewis base , suggesting that it may interact with electrophilic sites in biological systems.
Mode of Action
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride, due to its strong nucleophilic properties, can participate in various organic transformations . It can serve as a good leaving group in aliphatic and aromatic nucleophilic substitution reactions . This suggests that the compound may interact with its targets by donating electrons and forming new bonds.
Pharmacokinetics
It is known that the compound is highly soluble , which could potentially enhance its bioavailability.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal storage conditions .
Preparation Methods
The synthesis of 1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of quinuclidine with ammonia or amines under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions often include elevated temperatures and pressures to ensure the complete conversion of reactants to the product. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to maintain consistent reaction conditions and high yields. .
Chemical Reactions Analysis
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of quinuclidin-4-one.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of quinuclidin-4-amine.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, resulting in the formation of various substituted derivatives. Common reagents for these reactions include halogenating agents like chlorine or bromine.
Major Products: The major products formed from these reactions include quinuclidin-4-one, quinuclidin-4-amine, and various substituted quinuclidine derivatives
Scientific Research Applications
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties:
Chemistry: In chemistry, it serves as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological macromolecules. It is often employed in the development of enzyme inhibitors and receptor ligands.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the design of drugs targeting neurological disorders and other medical conditions.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. .
Comparison with Similar Compounds
1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include quinuclidine, quinuclidin-3-ol, and quinuclidin-4-one. These compounds share the bicyclic structure but differ in their functional groups and chemical properties.
Uniqueness: The presence of the amine group in this compound distinguishes it from other quinuclidine derivatives. .
Properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-1-4-9(5-2-7)6-3-7;;/h1-6,8H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDMJUPLJBOBQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1(CC2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18339-49-6 |
Source
|
Record name | 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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